molecular formula C24H34F3N3O3 B1677234 MK-0812 CAS No. 624733-88-6

MK-0812

货号 B1677234
CAS 编号: 624733-88-6
分子量: 469.5 g/mol
InChI 键: MTMDXAIUENDNDL-RJSMDTJLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

MK-0812 is a potent and selective CCR2 antagonist with low nM affinity for CCR2 . It belongs to the class of organic compounds known as naphthyridines . These are compounds containing a naphthyridine moiety, a naphthalene in which a carbon atom has been replaced by a nitrogen in each of the two rings .


Molecular Structure Analysis

The molecular weight of MK-0812 is 469.54 . The chemical formula is C24H34F3N3O3 . The structure can be represented by the SMILES string: O=C([C@]1(C(C)C)CC@HCC1)N3CCC(N=CC(C(F)(F)F)=C4)=C4C3 .


Physical And Chemical Properties Analysis

MK-0812 is a solid substance . It is soluble in DMSO at a concentration of 100 mg/mL . The storage conditions recommended are -20°C for the powder form .

科研应用

晶体结构与药物发现

  • MK-0812与趋化因子受体CCR2A的结晶结构已被阐明,为设计选择性拮抗剂提供了见解。这项研究详细描述了由红氧还蛋白稳定的全长CCR2A以及几种突变,为正交CCR2拮抗剂的高亲和结合提供了结构解释,并有助于选择性CCR2拮抗剂的药物发现工作(Apel et al., 2019)

从人类多能干细胞中生产巨核细胞

  • MK-0812在从人类多能干细胞中产生巨核细胞(MKs)的背景下被引用。这种前向编程策略利用转录因子GATA1、FLI1和TAL1,导致超过90%的MK纯度,并实现功能性血小板的生成。这种方法对输血医学和巨核细胞与血小板生物学研究具有重要意义(Moreau et al., 2016)

在知识领域映射和分析中的作用

  • 虽然MK-0812在这个背景下没有直接研究,但值得一提的是知识领域映射(MKD)的概念。MKD是一种在城市活力研究等领域使用的文献计量研究技术。它提供了一种视觉角度,帮助研究人员了解特定研究领域并评估特定学科的趋势(Shi, Miao, & Si, 2019)

在先进仪器中的应用

  • MK-0812在先进仪器中的应用并没有直接提到,但强调了微波动力感应探测器(MKIDs)的使用。这些探测器用于观测天文学、粒子物理学、材料科学和太赫兹成像。MKIDs的可扩展性和灵敏度使它们适用于各种科学应用(Ulbricht, De Lucia, & Baldwin, 2021)

性质

IUPAC Name

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMDXAIUENDNDL-RJSMDTJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MK-0812

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-0812
Reactant of Route 2
Reactant of Route 2
MK-0812
Reactant of Route 3
Reactant of Route 3
MK-0812
Reactant of Route 4
MK-0812
Reactant of Route 5
MK-0812
Reactant of Route 6
MK-0812

Citations

For This Compound
164
Citations
PD O'Brien, LM Hinder, SD Parlee… - Diabetes, Obesity …, 2017 - Wiley Online Library
… following MK-0812 treatment in ob/ob mice, thus confirming that the lack of MK-0812 … In summary, MK-0812 had no effect on the metabolic parameters or the severity of DPN and …
Number of citations: 16 dom-pubs.onlinelibrary.wiley.com
A Smailagic, HF Håkansson, AH Jansson, M Varga… - researchgate.net
… In this study, we have examined the effects of CCR2b antagonist, MK-0812, on lung inflammation and mechanics in an LPS mouse model. … In contrast to significant inhibitory …
Number of citations: 0 www.researchgate.net
R Horuk - Nature reviews Drug discovery, 2009 - nature.com
… MK-0812 entered Phase II clinical trials for both rheumatoid arthritis and multiple sclerosis (… to receive placebo or MK-0812 doses of 4 mg or 10 mg 10,11,12 . MK-0812 failed to show …
Number of citations: 357 www.nature.com
JD Taylor, A Smailagic, H Falk Håkansson… - A22. ENDOTOXIN …, 2011 - atsjournals.org
… the effects of CCR2 antagonist, MK-0812, on lung inflammation … Moreover, MK-0812 significantly improved the ability of the … dyn MK-0812 significantly elevated the BAL levels of …
Number of citations: 0 www.atsjournals.org
AK Apel, RKY Cheng, CS Tautermann, M Brauchle… - Structure, 2019 - cell.com
… In this study we investigate the orthosteric antagonist MK0812, a tetrahydropyranyl … variant in complex with the orthosteric antagonist MK-0812 determined by a combination of stabilizing …
Number of citations: 40 www.cell.com
T Wisniewski, E Bayne, J Flanagan, Q Shao… - Journal of …, 2010 - Elsevier
… antagonist (MK-0812). Using a delayed-type hypersensitivity reaction to elicit monocyte recruitment to the skin of rhesus monkeys, we also evaluated the ability of MK-0812 to block …
Number of citations: 37 www.sciencedirect.com
S Zhao, B Wu, RC Stevens - Structure, 2019 - cell.com
… For example, the pose of Ex15 (a CCR2 antagonist) superimposes with MK-0812, but further extends toward TM3 and TM4, forming strong interactions with H1213.33. Because …
Number of citations: 30 www.cell.com
A Magarkar, G Schnapp, AK Apel… - ACS Medicinal …, 2019 - ACS Publications
… in the binding pocket with 15a and MK-0812. Due to the severe drop in RT for 8, we expected a similar water density pattern as for MK-0812 because we postulated a similar underlying …
Number of citations: 12 pubs.acs.org
Z Miao, LS Ertl, B Zhao, Y Wang… - Nephrology Dialysis …, 2020 - academic.oup.com
… -[R] and CCX872) and the orthosteric inhibitors (MK-0812 and CCX598) were potent CCR2 … vs vehicle, p=0.005), but MK-0812 and CCX598 did not exhibit proteinuria lowering effect. …
Number of citations: 2 academic.oup.com
R Cheng, CY Huang, M Hennig, H Nar… - The FEBS …, 2020 - Wiley Online Library
… The MD simulations based on our structure provide insights into the residence time of MK-0812 and analogs. Prolonging the residence time of CCR2 antagonists offers a compound …
Number of citations: 6 febs.onlinelibrary.wiley.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。